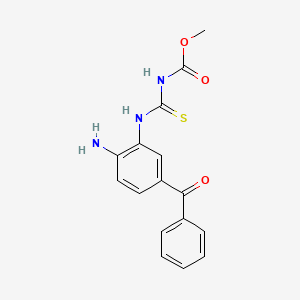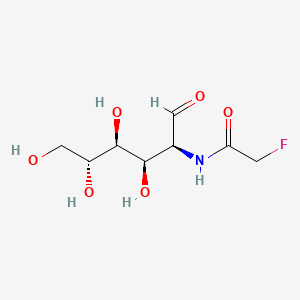
Flupentixol decanoate
概要
説明
Flupentixol decanoate is an antipsychotic drug of the thioxanthene group . It exists in two geometric isomers, the trans (E) and pharmacologically active cis (Z) forms . It is used for the management of chronic schizophrenia in patients whose main manifestations do not include excitement, agitation, or hyperactivity .
Synthesis Analysis
Flupentixol decanoate is produced by esterification of cis(Z)‐flupentixol with decanoic acid . The long-acting decanoate preparation was synthesized in 1967 .Molecular Structure Analysis
Flupentixol decanoate is a small molecule with a chemical formula of C33H43F3N2O2S . It has an average weight of 588.767 Da and a monoisotopic mass of 588.299744 Da .Chemical Reactions Analysis
The optimal dose of flupentixol decanoate is likely to be between 20 mg and 40 mg every 2 weeks although higher doses may be required in some individuals owing to variation in drug handling .Physical And Chemical Properties Analysis
Flupentixol decanoate is a long-acting form of the medication. When injected into a muscle, it creates a store or “depot” and is released slowly into the body over several weeks .科学的研究の応用
Treatment of Schizophrenia
Flupentixol Decanoate: is primarily used in the maintenance treatment of schizophrenia. It is a long-acting injectable antipsychotic that helps manage symptoms and prevent relapse in patients with schizophrenia . The optimal dose is estimated to be between 20 mg and 40 mg every 2 weeks , tailored to individual response and tolerability . This compound has been the subject of systematic reviews to determine the most effective dosing strategy, aiming to balance efficacy with the minimization of side effects such as extrapyramidal symptoms (EPSEs) .
Pharmacokinetic Research
Research into the pharmacokinetics of Flupentixol Decanoate reveals that two-weekly injections provide the highest trough plasma concentration per dose administered and the lowest peak-to-trough concentration ratio . This is significant for developing dosing regimens that optimize the drug’s efficacy while minimizing potential side effects.
Dose-Response Relationship Studies
Studies have been conducted to establish a dose-response curve for Flupentixol Decanoate, which is crucial for understanding the relationship between dose, therapeutic effect, and side effects . This research is vital for clinicians to prescribe the most effective dose with the least risk of adverse effects.
Individualized Medicine
Flupentixol Decanoate’s variable plasma concentration among individuals receiving the same dose highlights the importance of personalized medicine . Research in this area focuses on individual variations in drug handling, which can inform more personalized and effective treatment plans for patients with psychiatric conditions.
Neuropharmacological Mechanism of Action
Flupentixol Decanoate’s mechanism of action as an antagonist of both D1 and D2 dopamine receptors is a subject of ongoing neuropharmacological research . This research contributes to a deeper understanding of the drug’s effects on the brain and its potential applications in treating various psychiatric disorders.
Safety and Hazards
将来の方向性
The optimal dose of flupentixol decanoate is likely to be between 20 mg and 40 mg every 2 weeks although higher doses may be required in some individuals owing to variation in drug handling . Doses of flupentixol should be individually established in the range of 10 to 40 mg every 2 weeks according to response and tolerability .
作用機序
Flupentixol decanoate, also known as FLUPENTHIXOL DECANOATE, is a long-acting injectable formulation of flupentixol, a thioxanthene neuroleptic . It is used to manage symptoms of schizophrenia and depression .
Target of Action
Flupentixol decanoate primarily targets D1 and D2 dopamine receptors . These receptors play a crucial role in the regulation of various brain functions, including mood, reward, and cognition.
Mode of Action
Flupentixol decanoate acts as an antagonist of both D1 and D2 dopamine receptors . This means it binds to these receptors and blocks their activation by dopamine, thereby modulating the dopaminergic pathways in the brain .
Pharmacokinetics
Flupentixol decanoate is produced by esterification of cis(Z)‐flupentixol with decanoic acid . It is metabolized in the liver via sulfoxidation, dealkylation, and glucuronidation to form pharmacologically inactive metabolites . The active ingredient in the intramuscular formulation, flupentixol decanoate, is hydrolyzed to flupentixol . Flupentixol is 99% bound to plasma proteins .
Result of Action
The molecular and cellular effects of flupentixol decanoate’s action are complex and multifaceted. Its antagonistic action on dopamine receptors can lead to a reduction in the symptoms of schizophrenia and depression . At lower doses, it may have antidepressant effects, possibly due to increased postsynaptic activation via higher dopamine levels .
Action Environment
The action, efficacy, and stability of flupentixol decanoate can be influenced by various environmental factors. For instance, the drug’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s metabolic rate, liver function, and the presence of other medications . .
特性
IUPAC Name |
2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H43F3N2O2S/c1-2-3-4-5-6-7-8-15-32(39)40-24-23-38-21-19-37(20-22-38)18-11-13-27-28-12-9-10-14-30(28)41-31-17-16-26(25-29(27)31)33(34,35)36/h9-10,12-14,16-17,25H,2-8,11,15,18-24H2,1H3/b27-13+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIKWDDSLMBHIFT-UVHMKAGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)OCCN1CCN(CC1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H43F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10897160 | |
| Record name | Flupentixol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Flupentixol decanoate | |
CAS RN |
30909-51-4, 201213-08-3 | |
| Record name | Flupentixol decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030909514 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupentixol decanoate, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0201213083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flupentixol decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10897160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-[3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propyl]-1-piperazinyl]ethyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.790 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUPENTIXOL DECANOATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55IRH67U29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-[(6Z)-3-(2-amino-4-hydroxy-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-5-(diaminomethylideneamino)-3-(methylamino)pentanamide;trihydrochloride](/img/structure/B1230035.png)
![methyl (R)-phenyl[(S)-piperidin-2-yl]acetate](/img/structure/B1230036.png)


![(3R,6S,8S,10R,13R,14S)-6,14-Dihydroxy-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.03,8]hexadecan-4-one](/img/structure/B1230041.png)

![N'-[2-[(6-methoxy-2-methyl-4-quinolinyl)thio]-1-oxoethyl]-2-(1-naphthalenyloxy)acetohydrazide](/img/structure/B1230046.png)
![4-(2-azaspiro[5.5]undecan-2-ylsulfonyl)-N-butan-2-ylbenzenesulfonamide](/img/structure/B1230048.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(16-methyl-4,7-dioxa-11,13,14-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,12,14,16-hexaen-12-yl)sulfanyl]acetamide](/img/structure/B1230049.png)
![N-[2-[(3-cyano-8-methyl-2-quinolinyl)amino]ethyl]benzenesulfonamide](/img/structure/B1230050.png)
![1-[1-[(4-Fluorophenyl)methyl]-5-methyl-2-oxo-3-pyridinyl]-3-(phenylmethyl)urea](/img/structure/B1230051.png)